molecular formula C18H23NO2 B139524 Orphenadrine N-oxide CAS No. 29215-00-7

Orphenadrine N-oxide

Cat. No.: B139524
CAS No.: 29215-00-7
M. Wt: 285.4 g/mol
InChI Key: XMSSICJSZNPVFX-UHFFFAOYSA-N
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Description

Orphenadrine N-oxide is a metabolite of the drug orphenadrine, which is commonly used as a muscle relaxant and analgesic. Orphenadrine itself is an anticholinergic drug of the ethanolamine antihistamine class, closely related to diphenhydramine. This compound retains some of the pharmacological properties of its parent compound and is used in various research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Orphenadrine N-oxide typically involves the oxidation of orphenadrine. One common method is the use of hydrogen peroxide as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the N-oxide derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The product is then purified using standard techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Reduction to Parent Amine

Orphenadrine N-oxide undergoes reduction to regenerate orphenadrine, a muscle relaxant. This reaction typically involves:

  • Catalytic hydrogenation : Palladium-based catalysts (e.g., Pd/C) under hydrogen gas reduce the N-oxide group to the parent amine .

  • Chemical reductants : Sodium dithionite or zinc in acidic conditions can also achieve this transformation .

Mechanistic Insight :
The reduction proceeds via cleavage of the N–O bond, restoring the tertiary amine structure. This reversibility is critical in drug metabolism, where N-oxides serve as prodrugs or intermediates .

N-Dealkylation via Palladium Catalysis

Palladium-catalyzed N-dealkylation is a key reaction for synthesizing secondary amines from tertiary amines like this compound :

  • Conditions : Pd(OAc)₂ (2.5–5 mol%), oxygen or air as oxidant, solvents like dimethylacetamide (DMA) or dioxane at 120–160°C .

  • Mechanism :

    • Coordination of Pd to the nitrogen lone pair.

    • Oxidative insertion into the adjacent C–H bond.

    • Formation of an iminium intermediate, hydrolyzed to a secondary amine .

Example :
Under continuous flow conditions, Pd-catalyzed oxidation of this compound yields N-demethyl metabolites, which are pharmacologically active .

Iron-Catalyzed Oxidative N-Dealkylation

Mimicking cytochrome P450 enzymes, iron-based systems enable oxidative N-dealkylation :

  • Catalysts : FeCl₃, Fe(ClO₄)₃, or iron porphyrins (e.g., Fe(III)TPPCl).

  • Oxidants : H₂O₂, O₂, or tert-butyl hydroperoxide.

  • Conditions : Protic solvent systems (e.g., CH₂Cl₂-MeOH-H₂O) at ambient temperature .

Outcome :
Secondary amines and aldehydes are formed, highlighting the role of N-oxides in metabolic pathways .

Modified Polonovski Reaction

The Polonovski reaction cleaves N-oxides into secondary amines and carbonyl compounds :

  • Reagents : Acetic anhydride or acetyl chloride.

  • Mechanism :

    • Acylation of the N-oxide.

    • Fragmentation to generate an iminium ion.

    • Hydrolysis to a secondary amine and aldehyde .

Application :
This method is scalable for industrial synthesis, producing nor-metabolites with high yield and selectivity .

Metabolic Pathways

This compound participates in hepatic metabolism via cytochrome P450 enzymes :

  • Key Steps :

    • N-Demethylation : Conversion to N-desmethyl orphenadrine.

    • Oxidation/Reduction : Interconversion between orphenadrine and its N-oxide form.

Metabolites :

MetaboliteActivity
N-Desmethyl orphenadrineNMDA receptor antagonism
N,N-Didemethyl derivativeReduced anticholinergic effects

Comparative Reaction Pathways

Reaction TypeConditionsCatalysts/OxidantsProducts
ReductionH₂, Pd/C, RT–100°CPd-based catalysts Orphenadrine
Pd-catalyzed N-dealkylation120–160°C, DMA/O₂Pd(OAc)₂ Secondary amine + aldehyde
Iron-catalyzed oxidationAmbient, CH₂Cl₂-MeOH-H₂OFeCl₃/H₂O₂ Secondary amine + CO
Polonovski reactionAc₂O, 80–120°CNone Secondary amine + aldehyde

Research Implications

  • Synthetic Utility : Pd- and iron-catalyzed methods enable efficient N-dealkylation for metabolite synthesis .

  • Neuroprotection : this compound’s metabolites exhibit NMDA receptor antagonism, relevant in treating neurodegenerative disorders .

Scientific Research Applications

Pharmacological Properties

Orphenadrine N-oxide exhibits several pharmacological actions that make it suitable for various clinical applications:

  • Anticholinergic Activity : Similar to its parent compound, this compound acts as a muscarinic antagonist, which can help alleviate symptoms associated with Parkinson’s disease and other movement disorders by restoring the balance between cholinergic and dopaminergic neurotransmission .
  • NMDA Receptor Antagonism : The compound also functions as an antagonist to NMDA receptors, which are implicated in pain pathways and neurotoxicity. This property may contribute to its analgesic effects and potential neuroprotective benefits .

Pain Management

This compound has been studied in combination with other analgesics, such as paracetamol, to enhance pain relief in conditions like:

  • Musculoskeletal Pain : Clinical trials have demonstrated that the combination of this compound with paracetamol can provide significant relief from acute pain associated with muscle strains and sprains .
  • Neck and Back Pain : Evidence suggests that this combination therapy is effective in managing acute back or neck pain, often providing better outcomes than paracetamol alone .

Parkinson’s Disease Treatment

The anticholinergic properties of this compound make it a candidate for treating drug-induced parkinsonism and improving motor function in Parkinson’s disease patients. A Cochrane Review indicated that anticholinergics can be beneficial for about 20% of patients experiencing motor symptoms .

Efficacy Study on Combination Therapy

A randomized crossover study investigated the bioavailability and efficacy of a fixed-dose combination of paracetamol and this compound. Results indicated that the combination provided superior pain relief compared to placebo, demonstrating its effectiveness in acute pain management .

Study ParameterValue
Number of Participants28
Mean Age24 years
Pain Relief ImprovementSignificant vs. placebo

Neuroprotective Effects

Research has indicated that this compound may prevent neurotoxicity induced by 3-nitropropionic acid, suggesting potential applications in neuroprotection . This finding opens avenues for further exploration in neurodegenerative diseases.

Safety Profile

The safety profile of this compound is generally favorable when used at recommended dosages. Common side effects are primarily related to its anticholinergic activity, including:

  • Dry mouth
  • Dizziness
  • Urinary retention

These effects are typically mild and reversible upon discontinuation of the drug .

Mechanism of Action

Orphenadrine N-oxide exerts its effects primarily through its action on the central nervous system. It binds to and inhibits both histamine H1 receptors and NMDA receptors, which helps to alleviate muscle spasms and pain. The compound also has anticholinergic properties, which contribute to its muscle relaxant effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

    Orphenadrine: The parent compound, used as a muscle relaxant and analgesic.

    Diphenhydramine: A closely related antihistamine with similar anticholinergic properties.

    Methocarbamol: Another muscle relaxant with a different chemical structure but similar therapeutic effects.

Uniqueness: Orphenadrine N-oxide is unique in its specific pharmacological profile, which combines the properties of its parent compound with additional effects due to the presence of the N-oxide group. This makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Orphenadrine N-oxide is a derivative of orphenadrine, a well-known muscarinic antagonist primarily used for its muscle relaxant properties and in the treatment of Parkinson's disease. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of this compound

Orphenadrine itself is an anticholinergic drug that exhibits multiple pharmacological actions, including NMDA receptor antagonism and antihistaminic properties. The N-oxide derivative is believed to retain some of these activities while potentially offering enhanced efficacy or reduced side effects.

This compound acts primarily through the following mechanisms:

  • NMDA Receptor Antagonism : It inhibits excitotoxicity mediated by NMDA receptors, which is significant in neurodegenerative conditions. Research indicates that orphenadrine protects neuronal cells from death induced by excitotoxic agents like 3-nitropropionic acid (3-NPA) by binding to the NMDA receptor's phencyclidine site, thereby preventing excessive calcium influx and subsequent cell death .
  • Muscarinic Receptor Antagonism : As a muscarinic antagonist, it helps restore the balance between cholinergic and dopaminergic neurotransmission, particularly beneficial in Parkinson's disease .
  • Histamine H1 Receptor Antagonism : This property contributes to its mild sedative effects and may enhance its analgesic efficacy when used in combination with other pain medications .

Pharmacological Properties

The pharmacokinetic profile of this compound includes:

  • Bioavailability : Approximately 90% when administered orally.
  • Protein Binding : High protein binding (95%), indicating significant interaction with plasma proteins.
  • Metabolism : Primarily metabolized in the liver through demethylation processes.
  • Half-Life : Ranges from 13 to 20 hours, allowing for once or twice daily dosing .

1. Neuroprotective Effects

This compound has shown promise in neuroprotection against various neurotoxic agents. In studies involving cultured rat cerebellar granule cells, it effectively reduced cell death induced by 3-NPA, demonstrating a protective effect against excitotoxicity .

2. Muscle Relaxant Properties

As a muscle relaxant, this compound is indicated for treating acute musculoskeletal pain. Its anticholinergic effects help alleviate muscle spasms associated with injuries or conditions like back pain .

3. Potential in Treating Neurodegenerative Disorders

Given its NMDA antagonistic properties, there is potential for this compound in treating neurodegenerative disorders characterized by excitotoxicity, such as Huntington's disease and Alzheimer's disease. It may offer a therapeutic avenue for managing symptoms associated with these conditions .

Study on Neurotoxicity Prevention

In a notable study, rats treated with Orphenadrine prior to exposure to 3-NPA showed a significant reduction in markers of neuronal damage compared to controls. The administration of 30 mg/kg resulted in decreased mortality rates and improved recovery metrics post-exposure .

Treatment GroupMortality Rate (%)Body Weight Recovery (%)
Control40-
10 mg/kg40Minimal
20 mg/kg30Moderate
30 mg/kg10Significant

This data suggests that higher doses correlate with better protective outcomes.

Evaluation of Antinociceptive Effects

Research has also indicated that Orphenadrine exhibits antinociceptive properties when evaluated in animal models of pain. Its combination with other analgesics has been shown to enhance overall pain relief without significant adverse effects .

Properties

IUPAC Name

N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-15-9-7-8-12-17(15)18(16-10-5-4-6-11-16)21-14-13-19(2,3)20/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMSSICJSZNPVFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C2=CC=CC=C2)OCC[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90951815
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29215-00-7
Record name Orphenadrine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029215007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90951815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Orphenadrine N-oxide in the metabolism of Orphenadrine citrate?

A: this compound is one of the eight metabolites identified in the urine of healthy volunteers after the administration of Orphenadrine citrate []. It constitutes a minor metabolic pathway, representing approximately 4.6% of the administered dose of Orphenadrine citrate []. This suggests that the N-oxidation of Orphenadrine is a relatively minor pathway in the overall biotransformation of the drug.

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